molecular formula C19H18N4O5S2 B2759006 (Z)-2-(4-(4-methoxybenzylidene)-5-oxo-2-thioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 867312-08-1

(Z)-2-(4-(4-methoxybenzylidene)-5-oxo-2-thioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2759006
CAS RN: 867312-08-1
M. Wt: 446.5
InChI Key: LXKKKRIZMXDVFD-YBEGLDIGSA-N
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Description

(Z)-2-(4-(4-methoxybenzylidene)-5-oxo-2-thioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O5S2 and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(4-methoxybenzylidene)-5-oxo-2-thioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(4-methoxybenzylidene)-5-oxo-2-thioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of compounds structurally related to (Z)-2-(4-(4-methoxybenzylidene)-5-oxo-2-thioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide. For instance, rhodanine-3-acetic acid derivatives have shown significant activity against a range of bacteria, mycobacteria, and fungi. Specifically, certain derivatives demonstrated high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Another study synthesized 2-thioxoimidazolidin-4-one substituted glycosyl hydrazone derivatives, confirming their potential through spectral data, though their specific antimicrobial efficacy was not detailed (Khalifa et al., 2017).

Anticancer Activity

4-Thiazolidinone derivatives, sharing a core structural motif with the compound of interest, have been explored for their anticancer potential. One study synthesized a novel series of these derivatives, evaluating their in vitro antimicrobial and anticancer potentials. The study found specific derivatives to exhibit significant anticancer activity, underlining the importance of structural features such as the presence of an electron-withdrawing substituent on the phenyl ring (Deep et al., 2016).

Enzyme Inhibition for Diabetic Complications

Rhodanine-3-acetamide derivatives have been investigated for their role in inhibiting aldose and aldehyde reductase enzymes, which are key factors in the development of diabetic complications. By inhibiting these enzymes, such derivatives can potentially manage diabetic complications by preventing the accumulation of sorbitol. A study successfully synthesized several derivatives, showing their in vitro inhibitory potential against these enzymes, with some compounds exhibiting significant inhibition compared to standard drugs (Bacha et al., 2021).

properties

IUPAC Name

2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-28-14-6-2-12(3-7-14)10-16-18(25)23(19(29)22-16)11-17(24)21-13-4-8-15(9-5-13)30(20,26)27/h2-10H,11H2,1H3,(H,21,24)(H,22,29)(H2,20,26,27)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKKKRIZMXDVFD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-methoxybenzylidene)-5-oxo-2-thioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

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